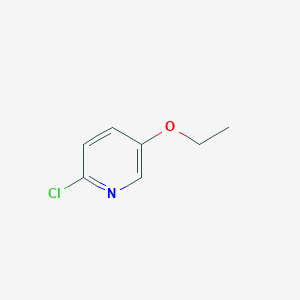

2-Chloro-5-ethoxypyridine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-chloro-5-ethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-2-10-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVNXBTYLCBJFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634113 | |

| Record name | 2-Chloro-5-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856851-48-4 | |

| Record name | 2-Chloro-5-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Pyridine Derivatives in Organic Synthesis and Materials Science

Pyridine (B92270), a heterocyclic organic compound with the chemical formula C₅H₅N, and its derivatives are fundamental building blocks in synthetic chemistry. atomfair.commdpi.com The pyridine ring is a key structural motif found in numerous natural products, including alkaloids with notable biological activities. mdpi.com Its structural similarity to benzene (B151609), but with a nitrogen atom replacing a carbon-hydrogen unit, imparts unique chemical properties. The nitrogen atom makes the ring electron-deficient and influences its reactivity, generally favoring nucleophilic substitution. mdpi.com

In organic synthesis , this reactivity makes pyridine derivatives versatile intermediates for creating complex molecules. nih.gov They are integral to the pharmaceutical industry for the development of a wide range of therapeutic agents, including anticancer, antiviral, anti-inflammatory, and antibacterial drugs. smolecule.comchembk.com The ability to functionalize the pyridine ring at various positions allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties. atomfair.com New synthetic methodologies are continuously being developed to create highly substituted and functionalized pyridines efficiently. nih.gov

In materials science , pyridine-based compounds are valued for their electronic and optical properties. chemimpex.com They are incorporated into polymers, coatings, and functional materials. smolecule.comchemimpex.com For instance, imidazo[1,5-a]pyridine (B1214698) derivatives have garnered attention for their luminescent properties, showing potential in applications like optoelectronic devices and sensors. chemimpex.com The nitrogen atom in the pyridine ring can also coordinate with metal ions, making these derivatives useful as ligands in catalysis and coordination chemistry. atomfair.com

Research Rationale for the Investigation of 2 Chloro 5 Ethoxypyridine

The specific interest in 2-Chloro-5-ethoxypyridine stems from its potential as a versatile chemical intermediate, a role well-established for its structural analogs. The rationale for its investigation is built on the proven utility of similar substituted chloropyridines in synthesizing high-value downstream products.

The structure of this compound features two key reactive sites: the chlorine atom at the 2-position and the pyridine (B92270) ring itself, which is electronically influenced by the chloro and ethoxy substituents. The chlorine atom is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of various functional groups, which is a critical step in building molecular complexity. smolecule.com

The research rationale is strongly supported by the applications of its close analogs:

2-Chloro-5-methoxypyridine , the methyl ether analog, is a crucial intermediate for synthesizing antiviral, anti-cancer, and anti-inflammatory drugs, as well as pesticides. atomfair.comchembk.comchemimpex.com

2-Chloro-5-(chloromethyl)pyridine (B46043) is a key precursor for several neonicotinoid insecticides and important pharmaceuticals. google.comresearchgate.net

2-Chloro-5-hydroxypyridine (B185701) , the parent phenol, serves as a foundational building block for more complex derivatives. nih.govchemicalbook.com

Therefore, the investigation of this compound is driven by the logical extension that this compound can serve as a valuable building block for novel molecules with potentially enhanced or different biological activities and material properties compared to its well-studied relatives. The ethoxy group, being slightly larger and more lipophilic than a methoxy (B1213986) group, can subtly alter the properties of the final products, which is a key aspect of medicinal chemistry and materials design.

Overview of Current Research Trajectories Involving 2 Chloro 5 Ethoxypyridine

Established Synthetic Routes to Substituted Pyridines with Halogen and Alkoxy Moieties

Nucleophilic Aromatic Substitution (SNAr) Approaches for Halogen Displacement and Alkoxylation

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of substituted pyridines. rsc.orgacs.org This approach is particularly effective for preparing 2-alkoxypyridines from the corresponding 2-halopyridines. The reactivity of halopyridines in SNAr reactions is influenced by the position of the halogen and the nature of other substituents on the ring. Halogens at the 2- and 4-positions are generally more susceptible to nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen. thieme-connect.com

The synthesis of 2-alkoxy-5-chloropyridines can be achieved through a two-step process involving the alkoxylation of a 2-halopyridine followed by chlorination. For instance, 2-chloropyridine (B119429) can be reacted with an alcohol in the presence of a base at elevated temperatures to yield a 2-alkoxypyridine. Subsequent chlorination of this intermediate can be directed to the 5-position by conducting the reaction in an aqueous medium at room temperature with an auxiliary base and a catalyst. google.com

The direct displacement of a halogen with an alkoxide is a common strategy. For example, the reaction of 2,5-dihalopyridines with sodium alkoxides can lead to the formation of 2-alkoxy-5-halopyridines. The regioselectivity of this reaction can be controlled by the choice of the dihalopyridine and the reaction conditions. For instance, in 2,5-dibromopyridine, the bromine at the 2-position is more reactive towards nucleophilic substitution. acs.org Similarly, the reaction of 2,6-dichloropyridine (B45657) with sodium alkoxides in toluene (B28343) shows high regioselectivity for the formation of 2-alkoxy-6-chloropyridines. researchgate.net

The relative reactivity of different halogens can also be exploited. In SNAr reactions of 2- or 4-halopyridines, fluoro groups are often more reactive than chloro groups, allowing for selective substitution under milder conditions. acs.orgacs.org

Table 1: Examples of SNAr Reactions for Pyridine Functionalization

| Starting Material | Reagent | Product | Reference |

| 2-Chloropyridine | Alcohol, Base | 2-Alkoxypyridine | google.com |

| 2,5-Dibromopyridine | Sodium Alkoxide | 2-Alkoxy-5-bromopyridine | acs.org |

| 2,6-Dichloropyridine | Sodium Alkoxide | 2-Alkoxy-6-chloropyridine | researchgate.net |

| 2-Fluoropyridines | Various Nucleophiles | 2-Substituted Pyridines | acs.orgacs.org |

Preparation via Transformations of Precursor Pyridine Derivatives

An alternative to direct SNAr on a dihalo-scaffold is the transformation of pre-functionalized pyridine derivatives.

A notable method involves the reaction of 2-alkoxy-5-alkoxymethyl-pyridine derivatives with a chlorinating agent. This process leads to the exchange of both alkoxy groups for chlorine atoms, yielding 2-chloro-5-chloromethyl-pyridine. google.com This intermediate can then be further functionalized. For example, 2-methoxy-5-methoxymethyl-pyridine reacts with phosphorus(V) chloride to produce 2-chloro-5-chloromethylpyridine. google.com

Another important precursor is 2-chloro-5-hydroxypyridine. This compound can be synthesized from 2-chloro-5-acetoxypyridine by hydrolysis with a base like potassium carbonate in methanol. chemicalbook.com The resulting 2-chloro-5-hydroxypyridine can then be alkylated to introduce the ethoxy group, forming this compound. An alternative synthesis for 2-chloro-5-hydroxypyridine starts from 3-iodo-6-chloropyridine. researchgate.net

The functionalization of pre-existing pyridine cores is a versatile strategy. For example, 2-chloro-5-methylpyridine (B98176) can be a starting point. The methyl group can be oxidized to a hydroxymethyl group, which can then be further modified.

Table 2: Synthesis of this compound Precursors

| Precursor | Reagents | Product | Reference |

| 2-Alkoxy-5-alkoxymethyl-pyridine | PCl₅ | 2-Chloro-5-chloromethylpyridine | google.com |

| 2-Chloro-5-acetoxypyridine | K₂CO₃, Methanol | 2-Chloro-5-hydroxypyridine | chemicalbook.com |

| 3-Iodo-6-chloropyridine | Not specified | 2-Chloro-5-hydroxypyridine | researchgate.net |

Modern Advancements in this compound Synthesis

Catalytic Synthesis Strategies for Pyridine Functionalization

Modern synthetic methods increasingly rely on catalytic processes to improve efficiency, selectivity, and environmental sustainability. Catalytic strategies for pyridine synthesis and functionalization are diverse.

Multicomponent reactions catalyzed by various metals or organocatalysts offer a powerful tool for the rapid construction of polysubstituted pyridines from simple starting materials. rsc.orgwhiterose.ac.uk For instance, a three-component synthesis of substituted pyridines has been developed using a catalytic intermolecular aza-Wittig/Diels–Alder sequence. rsc.orgwhiterose.ac.uk Another approach utilizes zinc phosphate (B84403) as a heterogeneous catalyst for the one-pot synthesis of trisubstituted pyridines from aromatic aldehydes, substituted acetophenones, and ammonium (B1175870) acetate (B1210297). rsc.org

Ruthenium-catalyzed cycloisomerization of 3-azadienynes provides another route to substituted pyridines. researchgate.net Palladium-catalyzed amination reactions have been used to synthesize protected pyridylhydrazine derivatives from 2-chloropyridines, demonstrating the utility of catalytic methods for introducing nitrogen-based functional groups. acs.org

Stereoselective and Asymmetric Synthetic Pathways to Pyridine Derivatives

While the synthesis of achiral this compound does not require stereocontrol, the development of stereoselective and asymmetric pathways is crucial for producing chiral pyridine derivatives, which are important in medicinal chemistry. Asymmetric synthesis of pyridine derivatives often involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. Although specific examples for the direct asymmetric synthesis of this compound are not prominent, the principles are applicable to related structures.

Solid-Phase Organic Synthesis Techniques for Pyridine Scaffolds

Solid-phase organic synthesis (SPOS) has emerged as a powerful technique for the preparation of combinatorial libraries of compounds, including pyridine derivatives, which is highly valuable in drug discovery. acs.org In this approach, the pyridine scaffold is attached to a solid support, allowing for sequential reactions and easy purification by simple filtration and washing.

A 2-chloro-5-bromopyridine scaffold has been successfully used in solid-phase synthesis. nih.gov The differential reactivity of the chloro and bromo substituents allows for selective functionalization. This scaffold can be attached to a resin, and subsequent reactions with various reagents can be performed to build a library of diverse pyridine-based compounds. nih.gov Another example is the solid-phase synthesis of thiazolo[4,5-b]pyridine (B1357651) derivatives, which demonstrates the versatility of SPOS for constructing complex heterocyclic systems based on a pyridine core. acs.orgnih.gov

Table 3: Modern Synthetic Approaches to Pyridine Derivatives

| Method | Description | Reference |

| Catalytic Multicomponent Reactions | One-pot synthesis of polysubstituted pyridines using various catalysts. | rsc.orgwhiterose.ac.ukrsc.org |

| Ruthenium-Catalyzed Cycloisomerization | Synthesis of substituted pyridines from 3-azadienynes. | researchgate.net |

| Solid-Phase Synthesis | Use of a solid support to synthesize libraries of pyridine derivatives. | acs.orgnih.gov |

Principles of Green Chemistry in the Production of this compound

The traditional synthesis of this compound typically involves the chlorination of 2-hydroxy-5-ethoxypyridine. This transformation has historically relied on reagents that are effective but pose environmental and safety concerns. The application of green chemistry principles seeks to address these drawbacks by improving atom economy, utilizing safer reagents and solvents, and enhancing energy efficiency.

A common method for the chlorination of hydroxypyridines involves the use of phosphorus oxychloride (POCl3). Historically, this reagent was often used in excess, serving as both the chlorinating agent and the solvent. This approach leads to a low atom economy and generates significant phosphorus-containing waste, which is problematic for the environment.

More recent advancements have focused on greener alternatives. One significant improvement is the use of equimolar amounts of POCl3 in a solvent-free reaction. nih.govmdpi.com This method drastically reduces waste and the use of hazardous solvents. The reaction is typically carried out by heating the hydroxy-containing substrate with a near-stoichiometric amount of POCl3, often in a sealed reactor at elevated temperatures. nih.govmdpi.com This approach not only improves the atom economy but also simplifies the work-up procedure.

Another green alternative involves replacing phosphorus-based reagents altogether. The use of thionyl chloride (SOCl2) in combination with a catalyst like N,N-dimethylformamide (DMF) or bis(trichloromethyl) carbonate (BTC) with a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP) presents a phosphorus-free chlorination method. sci-hub.seresearchgate.net The byproducts of this reaction, sulfur dioxide (SO2) and hydrogen chloride (HCl), are gases that can be more easily contained and neutralized compared to phosphorus-based waste.

The principles of green chemistry can be systematically applied to the synthesis of this compound as follows:

Atom Economy: This principle, developed by Barry Trost, aims to maximize the incorporation of all materials used in the process into the final product. Traditional methods using excess POCl3 have a poor atom economy. In contrast, solvent-free methods with equimolar reagents or catalytic systems significantly improve atom utilization. nih.govmdpi.com

Use of Safer Solvents and Auxiliaries: The ideal green synthesis avoids the use of solvents altogether. The solvent-free chlorination with POCl3 is a prime example of this principle in action. nih.govmdpi.com When solvents are necessary, greener alternatives like acetonitrile (B52724) are preferred over more hazardous options like chlorinated hydrocarbons. sorbonne-universite.fr

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure is ideal. However, many chlorination reactions require heating. The development of more active catalysts could lower the required reaction temperatures, thus reducing energy consumption. Microwave-assisted synthesis is another technique that can lead to shorter reaction times and reduced energy input.

Use of Catalytic Reagents: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled and reused. The use of catalytic DMAP in the SOCl2/BTC chlorination is an example of this principle. sci-hub.seresearchgate.net

The table below summarizes and compares a traditional versus a greener approach for the synthesis of this compound from 2-hydroxy-5-ethoxypyridine.

Table 1: Comparison of Synthetic Methodologies for this compound

| Parameter | Traditional Method | Greener Method |

|---|---|---|

| Chlorinating Agent | Excess Phosphorus Oxychloride (POCl3) | Equimolar POCl3 or SOCl2/BTC with catalyst |

| Solvent | POCl3 (as solvent) or high-boiling inert solvent | Solvent-free or greener solvent (e.g., acetonitrile) |

| Atom Economy | Low | High |

| Byproducts | Large amounts of phosphorus waste | Gaseous byproducts (SO2, HCl) which can be scrubbed |

| Energy Consumption | High (reflux temperatures) | Potentially lower with catalytic systems |

| Safety & Handling | Use of corrosive and hazardous reagent in large excess | Reduced amount of hazardous reagents |

Further research into catalytic, continuous flow processes for the chlorination of hydroxypyridines could lead to even more sustainable production methods for this compound. thieme-connect.com Continuous flow reactors offer better control over reaction parameters, improved safety, and can lead to higher yields and purity, all of which are key tenets of green chemistry.

Nucleophilic Aromatic Substitution (SNAr) Reactions of the Chlorine Atom

The presence of a chlorine atom at the 2-position of the electron-deficient pyridine ring makes this compound susceptible to nucleophilic aromatic substitution (SNAr). This class of reactions is a cornerstone of its chemistry, allowing for the introduction of a wide array of functional groups. The general mechanism proceeds through a two-step addition-elimination pathway. thermofishersci.in

Detailed Mechanistic Investigations, Including Meisenheimer Complex Formation

Recent studies, however, have initiated a discussion on whether the Meisenheimer complex is always a true intermediate or, in some cases, represents a transition state. nih.gov Evidence from kinetic isotope effects and computational studies suggests that a concerted pathway, where the bond to the nucleophile forms simultaneously with the breaking of the bond to the leaving group, may be more common than previously assumed for some SNAr reactions. nih.gov For this compound, the specific nature of the intermediate or transition state would depend on the nucleophile and reaction conditions.

The formation of the Meisenheimer complex is generally considered the rate-determining step in these reactions. libretexts.org The excess negative charge in this intermediate is delocalized onto the electronegative nitrogen atom and the atoms at the ortho and para positions relative to the point of substitution, which contributes to its stabilization. nih.gov

Influence of the Ethoxy Substituent on Reaction Kinetics and Regioselectivity

The ethoxy group at the 5-position of the pyridine ring exerts a significant electronic influence on the SNAr reactivity of this compound. As an electron-donating group (through its +M mesomeric effect), the ethoxy substituent increases the electron density of the pyridine ring. This effect, in principle, can decrease the ring's electrophilicity and thus slow down the rate of nucleophilic attack compared to an unsubstituted or nitro-substituted chloropyridine. The electron-donating nature of the ethoxy group can make the initial attack by a nucleophile less favorable.

In terms of regioselectivity, the substitution pattern of this compound directs nucleophilic attack exclusively to the C2 position, where the chlorine atom is located. The activation of this position by the ring nitrogen is the dominant factor.

Reactivity with Various Nucleophiles (e.g., Amines, Thiols, Alcohols, Organometallics)

This compound reacts with a range of nucleophiles to afford the corresponding 2-substituted-5-ethoxypyridines.

Amines: Amination is a common reaction, where primary and secondary amines displace the chlorine atom to form 2-amino-5-ethoxypyridine derivatives. These reactions are fundamental in the synthesis of various biologically active compounds. The reactivity of amines in SNAr reactions is well-documented for various chloropyridines. nih.govresearchgate.net

Thiols: Thiolates are potent nucleophiles and readily react with this compound to form 2-thioether-5-ethoxypyridine derivatives. These reactions are typically carried out in the presence of a base to generate the more nucleophilic thiolate anion.

Alcohols: Alkoxides, generated from alcohols by treatment with a strong base, can also serve as nucleophiles. The reaction of this compound with sodium ethoxide, for example, would yield 2,5-diethoxypyridine. The reactivity of alcohols themselves is generally low, requiring activation to the corresponding alkoxide. msu.edu

Organometallics: While organometallic reagents are strong nucleophiles, their reactions with this compound can be complex. saskoer.ca Besides direct substitution, other reaction pathways might be accessible. However, in the context of transition metal-catalyzed cross-coupling reactions, organometallic reagents play a crucial role (see section 3.4).

| Nucleophile Type | General Product Structure |

| Primary/Secondary Amine (R₂NH) | 2-(Dialkylamino)-5-ethoxypyridine |

| Thiol (RSH) | 2-(Alkylthio)-5-ethoxypyridine |

| Alcohol (ROH) | 2-Alkoxy-5-ethoxypyridine |

Electrophilic Aromatic Substitution Reactions of the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is generally difficult. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene (B151609). libretexts.org Furthermore, the chlorine atom at the 2-position acts as an electron-withdrawing group through its inductive effect (-I), further deactivating the ring.

While the ethoxy group at the 5-position is an activating, ortho-para directing group in benzene systems, its influence in this heavily deactivated pyridine system is limited. Any potential electrophilic attack would likely be directed to the positions activated by the ethoxy group and least deactivated by the ring nitrogen and chlorine. However, forcing conditions are typically required for such reactions, and they are not a common synthetic strategy for this compound. For instance, nitration of similar chloro-methoxypyridines requires harsh conditions like a mixture of nitric and sulfuric acid.

Metalation and Directed Ortho-Metalation (DoM) Strategies with this compound

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. researchgate.net In this approach, a directing metalating group (DMG) coordinates to an organolithium base, directing deprotonation to an adjacent position. The ethoxy group in this compound can potentially act as a DMG. smolecule.com

In principle, treatment of this compound with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) could lead to deprotonation at the C6 position, ortho to the ethoxy group. The resulting lithiated intermediate can then be trapped with various electrophiles to introduce a substituent at the C6 position. However, the presence of the chlorine atom introduces complexity, as halogen-metal exchange is a possible competing reaction. The pyridine nitrogen itself can also direct lithiation. For 2-chloropyridine, lithiation is known to occur at the C6 position due to the directing effect of the nitrogen. researchgate.net The interplay between the directing effects of the ethoxy group and the pyridine nitrogen would determine the regioselectivity of metalation. Studies on related 2-chloro-6-methoxypyridine (B123196) have shown that lithiation can be directed by the methoxy (B1213986) group. dergipark.org.tr

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. eie.grmdpi.com These reactions provide a powerful and versatile means to form carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this compound. The chlorine atom at the activated 2-position readily participates in the oxidative addition step of the catalytic cycle with common transition metal catalysts, particularly those based on palladium. thermofishersci.in

Common cross-coupling reactions involving this compound include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. This is a widely used method for the formation of biaryl compounds. For example, coupling with an arylboronic acid would yield a 2-aryl-5-ethoxypyridine.

Heck Coupling: In the Heck reaction, this compound can be coupled with an alkene in the presence of a palladium catalyst to form a new carbon-carbon bond, leading to substituted styrenes or other vinylpyridines.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides an alternative to SNAr for the formation of C-N bonds. It allows for the coupling of this compound with a wide range of amines, including those that are poor nucleophiles in traditional SNAr reactions.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, catalyzed by a palladium complex and a copper co-catalyst, to produce 2-alkynyl-5-ethoxypyridines.

Negishi Coupling: This involves the reaction of this compound with an organozinc reagent, typically catalyzed by a palladium or nickel catalyst, to form a C-C bond.

The choice of catalyst, ligands, base, and solvent is crucial for the success of these reactions, and a vast body of literature exists on the optimization of these conditions for various substrates. mit.eduacs.org

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, base | Biaryl or vinyl derivative |

| Heck | Alkene | Pd catalyst, base | Substituted alkene |

| Buchwald-Hartwig | Amine | Pd catalyst, base | Arylamine |

| Sonogashira | Terminal alkyne | Pd/Cu catalyst, base | Arylalkyne |

| Negishi | Organozinc reagent | Pd or Ni catalyst | Biaryl or alkyl derivative |

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, enabling the synthesis of biaryl compounds from aryl halides and boronic acids. sumitomo-chem.co.jp For electron-deficient heteroaryl chlorides like this compound, the reaction can be challenging but is achievable with appropriate catalyst systems. acs.org The reactivity is enhanced by the electron-deficient nature of the pyridine ring. The mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product. researchgate.net

Research on analogous compounds, such as 5-chloro-2-methoxypyridine, has demonstrated high yields (92%) using catalyst systems like XPhos-Pd-G2 A with a cesium carbonate base. nih.gov The use of sterically hindered and electron-rich phosphine (B1218219) ligands is crucial for facilitating the coupling of often less reactive chloropyridines. acs.orgresearchgate.net

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| XPhos-Pd-G2 A | Cs₂CO₃ | Toluene/H₂O | 85 | 92 (for 5-chloro-2-methoxypyridine) | nih.gov |

| Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 100 | Good (for 2,6-dichloropyridine) | acs.orgacs.org |

| Pd(II)/C / PPh₃ | Na₂CO₃ | Aqueous DME | - | 90 (for 2-chloro-6-methoxypyridine) | sumitomo-chem.co.jp |

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyridine Analogs.

Sonogashira Coupling for Alkyne Introduction

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex, with a copper(I) co-catalyst typically required, and proceeds in the presence of an amine base. wikipedia.orgorganic-chemistry.org The reaction is valuable for synthesizing substituted alkynylpyridines.

Studies on 2-chloro-5-iodopyridine (B1352245) have shown that while the iodo-substituent is more reactive, the chloro group can also participate in the coupling. nih.govbeilstein-journals.org When 2-chloro-5-iodopyridine was reacted with an excess of phenylacetylene, the formation of 2,5-bis(2-phenylethynyl)pyridine was observed, confirming the reactivity of the C-Cl bond under these conditions. nih.govbeilstein-journals.org This highlights a pathway to introduce alkyne functionalities at the C2 position of the this compound core. The reaction is generally carried out under mild conditions, often at room temperature or slightly elevated temperatures. wikipedia.orgbeilstein-journals.org

| Catalyst | Co-catalyst | Base / Solvent | Temperature (°C) | Substrate | Product | Yield (%) | Reference |

| PdCl₂(PPh₃)₂ | None specified | Ionic Liquid | 55 | 2-chloro-5-iodopyridine | 2,5-bis(2-phenylethynyl)pyridine | - | nih.govbeilstein-journals.org |

| Pd(PPh₃)₄ | CuI | Amine (e.g., Et₂NH) | Room Temp | General Aryl Halide | Aryl Alkyne | - | wikipedia.org |

Table 2: General and Specific Conditions for Sonogashira Coupling.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling method for forming C-N bonds between aryl halides and amines. wikipedia.org This reaction has broad applicability for the synthesis of aryl amines from various precursors, including chloropyridines. wikipedia.orgorganic-chemistry.org The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl chloride, formation of a palladium-amido complex, and reductive elimination to yield the arylamine product. wikipedia.org

For less reactive substrates like aryl chlorides, the choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., BrettPhos, XantPhos) or N-heterocyclic carbene (NHC) ligands are often employed to achieve high efficacy. sigmaaldrich.comchemrxiv.org Strong bases such as sodium tert-butoxide (NaOt-Bu) or weaker inorganic bases like cesium carbonate (Cs₂CO₃) are used, depending on the substrate's sensitivity. sigmaaldrich.com While specific data for this compound is not prevalent, the general protocols for chloropyridines are well-established and directly applicable. organic-chemistry.org

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd₂(dba)₃ | XantPhos | DBU | Toluene | 100 | chemrxiv.org |

| BrettPhos Pd G3 | BrettPhos | NaOt-Bu | Dioxane | 100 | sigmaaldrich.com |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | organic-chemistry.org |

Table 3: Common Catalyst Systems for Buchwald-Hartwig Amination of Aryl Chlorides.

Heck and Stille Reactions for C-C Bond Formation

Heck Reaction: The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes, catalyzed by a palladium complex. wikipedia.orgmdpi.com The mechanism involves oxidative addition of palladium to the C-Cl bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov Research on the analogous substrate 3-bromo-5-methoxypyridine (B189597) demonstrates successful Heck coupling with fluorous alkenes using a Pd(OAc)₂ catalyst, indicating the viability of this reaction for halo-alkoxy-pyridines. researchgate.net These conditions, typically involving a palladium acetate catalyst and a base like sodium acetate in a polar aprotic solvent, are applicable to this compound for the introduction of alkenyl substituents. mdpi.comresearchgate.net

Stille Reaction: The Stille reaction creates C-C bonds by coupling an organohalide with an organostannane reagent, catalyzed by palladium. organic-chemistry.org While aryl chlorides are generally less reactive than bromides or iodides, the reaction can be driven to completion under appropriate conditions. libretexts.org The key steps are oxidative addition, transmetalation with the organotin compound, and reductive elimination. uwindsor.ca For chloropyridines, the use of Pd(PPh₃)₄ as a catalyst is common, and additives such as copper(I) iodide (CuI) can accelerate the rate-limiting transmetalation step. organic-chemistry.orgharvard.edu This methodology allows for the introduction of a wide variety of alkyl, vinyl, and aryl groups onto the pyridine ring at the C2 position.

Derivatization Strategies for Advanced Functionalization

Beyond cross-coupling at the C2 position, this compound can be modified at other sites to generate a diverse library of advanced intermediates.

Selective Modification of the Ethoxy Group

The ethoxy group at the C5 position can be selectively cleaved to yield the corresponding 2-chloro-5-hydroxypyridine. This transformation is significant as the resulting hydroxyl group can serve as a handle for further functionalization, such as etherification or conversion to a triflate for subsequent cross-coupling reactions.

Methods for the dealkylation of alkoxy-pyridines have been developed. For instance, L-selectride has been shown to chemoselectively demethylate methoxypyridines without affecting analogous methoxybenzene rings within the same molecule. sorbonne-universite.fr Another reported method for demethylation involves the use of trimethylsilyl (B98337) chloride (TMSCl) and sodium iodide (NaI). nih.gov These reagents are expected to be effective for the de-ethylation of this compound, providing a strategic route to a key functional intermediate.

Functionalization at Unsubstituted Positions of the Pyridine Ring

Introducing new substituents to the C3, C4, or C6 positions of the this compound ring typically involves electrophilic aromatic substitution. The regioselectivity of such reactions is governed by the combined electronic effects of the existing chloro and ethoxy groups. The pyridine nitrogen and the chlorine atom are electron-withdrawing, deactivating the ring towards electrophilic attack. Conversely, the ethoxy group is an activating, ortho-para director due to its +M (mesomeric) effect.

The directing influence of the powerful activating ethoxy group generally overrides the deactivating effects, guiding incoming electrophiles primarily to the positions ortho (C4) and para (C6) to it. Electrophilic substitution is challenging on the electron-deficient pyridine nucleus, but reactions like nitration can be achieved, often requiring strong acidic conditions. smolecule.com Therefore, electrophilic functionalization of this compound is predicted to yield a mixture of 4- and 6-substituted products.

Spectroscopic and Computational Studies of 2 Chloro 5 Ethoxypyridine

Quantum Chemical Calculations

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis:No specific DFT studies for 2-Chloro-5-ethoxypyridine are present in the searched literature.nih.govsemanticscholar.orgAs a result, crucial calculated data, including optimized molecular geometry (bond lengths and angles), electronic properties (such as HOMO/LUMO energies), and simulated spectra, are unavailable.

Due to the absence of these fundamental research findings, creating an article with the requested depth, data tables, and scientific rigor is not feasible.

Prediction of Spectroscopic Parameters (Vibrational Frequencies, Chemical Shifts, Electronic Spectra)

Computational methods are instrumental in predicting the spectroscopic signatures of molecules. By calculating properties such as vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra, a theoretical fingerprint of the molecule can be established, which is invaluable for its identification and characterization.

Vibrational Frequencies

The prediction of infrared (IR) and Raman spectra is achieved through the calculation of vibrational frequencies. DFT methods, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), are commonly employed for this purpose. nih.govnih.gov These calculations yield a set of normal modes of vibration, each with a corresponding frequency. Theoretical frequencies are often scaled to correct for anharmonicity and limitations in the computational method, leading to excellent agreement with experimental data. nih.gov For this compound, the calculated spectrum would show characteristic vibrations of the pyridine (B92270) ring, C-Cl stretching, and modes associated with the ethoxy group.

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Assignment | Predicted Wavenumber (cm⁻¹) |

| ν(C-H) | Pyridine Ring C-H Stretch | 3100-3000 |

| ν(C-H) | CH₂/CH₃ Stretch (Ethoxy) | 2980-2850 |

| ν(C=N), ν(C=C) | Pyridine Ring Stretching | 1600-1450 |

| δ(C-H) | In-plane Bending | 1300-1000 |

| ν(C-O-C) | Ether Stretch (Ethoxy) | 1250-1050 |

| ν(C-Cl) | C-Cl Stretch | 800-600 |

Note: The data in this table is illustrative and based on typical frequency ranges for the assigned functional groups and structures from related computational studies.

Chemical Shifts

The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts. ruc.dk DFT calculations at levels like B3LYP/6-311++G(d,p) can predict the ¹H and ¹³C NMR spectra with high accuracy. ruc.dknih.gov These predictions are crucial for assigning peaks in experimental spectra and confirming the molecular structure. For this compound, calculations would provide the expected chemical shifts for the three distinct protons on the pyridine ring, as well as the methylene (B1212753) and methyl protons of the ethoxy group.

Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.govcore.ac.uk This method calculates the energies of electronic transitions from the ground state to various excited states. The results include the excitation energies (often expressed in nm) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. scirp.org For substituted pyridines, these calculations can elucidate how substituents like chloro and ethoxy groups influence the π-π* transitions of the aromatic ring. nih.gov

Analysis of Molecular Orbitals (HOMO-LUMO, NBO) and Reactivity Indices

The electronic structure of a molecule is fundamental to its stability and reactivity. Analysis of the frontier molecular orbitals (FMOs) and natural bond orbitals (NBOs) provides a quantitative understanding of these properties.

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. mdpi.com The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mahendrapublications.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com In this compound, the HOMO is expected to be distributed over the electron-rich pyridine ring and the oxygen of the ethoxy group, while the LUMO would likely be centered on the π* orbitals of the pyridine ring.

Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Indices

| Parameter | Symbol | Definition | Predicted Value (eV) |

| HOMO Energy | E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| LUMO Energy | E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |

| Energy Gap | ΔE | E(LUMO) - E(HOMO) | 5.3 |

| Ionization Potential | I | -E(HOMO) | 6.5 |

| Electron Affinity | A | -E(LUMO) | 1.2 |

| Chemical Hardness | η | (I - A) / 2 | 2.65 |

| Electronegativity | χ | (I + A) / 2 | 3.85 |

Note: Values are illustrative, based on typical results for similar substituted pyridines from DFT calculations. mahendrapublications.comias.ac.in

Natural Bond Orbital (NBO) Analysis

Investigation of Non-Linear Optical (NLO) Properties

Molecules with significant Non-Linear Optical (NLO) properties are of great interest for applications in optoelectronics and photonics. ias.ac.in Computational chemistry allows for the prediction of these properties by calculating the molecular dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). journaleras.com The magnitude of the first hyperpolarizability is a key measure of a molecule's potential for second-harmonic generation. Molecules with large β values often feature an electron-donating group and an electron-accepting group connected by a π-conjugated system. The ethoxy group (donor) and the chloro-substituted pyridine ring (acceptor) in this compound suggest it may possess NLO properties.

Table 3: Predicted Non-Linear Optical Properties

| Parameter | Symbol | Predicted Value (B3LYP) |

| Dipole Moment | μ (Debye) | 3.0 - 4.0 D |

| Mean Polarizability | α (esu) | 14 - 16 x 10⁻²⁴ |

| First Hyperpolarizability | β (esu) | 70 - 80 x 10⁻³² |

Note: The data represents typical values for substituted pyridines calculated using DFT methods and are presented for illustrative purposes. journaleras.com

Computational Studies of Reaction Pathways and Transition States

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. mdpi.com By mapping the potential energy surface, researchers can identify the lowest energy pathway connecting reactants to products. mdpi.com This involves locating and characterizing the geometries of all stationary points, including reactants, intermediates, products, and, crucially, transition states.

The energy of the transition state relative to the reactants determines the activation energy barrier of a reaction, which governs the reaction rate. mdpi.com Theoretical studies on reactions involving chloropyridines could explore, for example, nucleophilic aromatic substitution pathways, where the chloride is displaced. researchgate.net Such studies would calculate the energy barriers for different nucleophiles attacking various positions on the ring, providing insight into the reaction's feasibility, kinetics, and regioselectivity. While specific reaction pathways for this compound are not detailed in the literature, the established computational methodologies provide a robust framework for their future investigation. nih.govrsc.org

Applications and Advanced Synthetic Intermediacy of 2 Chloro 5 Ethoxypyridine

Role as a Key Building Block in the Synthesis of Complex Organic Molecules

2-Chloro-5-ethoxypyridine and its structural analogs are fundamental precursors in the multi-step synthesis of a wide array of complex organic molecules. The chloro substituent at the 2-position is susceptible to nucleophilic substitution and cross-coupling reactions, while the ethoxy group at the 5-position influences the electronic properties of the ring and can be a site for further modification. This dual functionality allows for the controlled and sequential introduction of various molecular fragments, enabling the construction of intricate molecular architectures.

Precursor to Pharmaceutical Agents and Active Pharmaceutical Ingredients (APIs)

The 2-chloropyridine (B119429) moiety is a common feature in numerous biologically active compounds, and its derivatives serve as crucial intermediates in the pharmaceutical industry for the synthesis of Active Pharmaceutical Ingredients (APIs). While specific APIs derived directly from this compound are not extensively documented in publicly available literature, the utility of closely related analogs highlights the potential of this scaffold.

For instance, the analog 2-chloro-5-hydroxypyridine (B185701) is a key component in the synthesis of the non-opioid analgesic agent ABT-594. This underscores the importance of the 2-chloro-5-substituted pyridine (B92270) core in the development of novel therapeutics. The hydroxyl group in 2-chloro-5-hydroxypyridine can be further functionalized, allowing for the design of molecules with tailored biological activities. Similarly, 2-chloro-5-ethylpyridine (B134761) is recognized as an important intermediate in the synthesis of various medicinal compounds. The versatility of the 2-chloropyridine structure allows it to be a building block for a range of pharmaceutical agents, from antiviral and anti-inflammatory drugs to kinase inhibitors.

The general synthetic strategy often involves the displacement of the chlorine atom with a suitable nucleophile or a cross-coupling reaction to introduce a more complex side chain, which is a key step in building the final API. The ethoxy group in this compound can modulate the solubility and metabolic stability of the final drug molecule, making it a potentially advantageous starting material.

Intermediate in the Synthesis of Agrochemicals (e.g., Herbicides, Insecticides)

The pyridine ring is a core component of many modern agrochemicals, and substituted 2-chloropyridines are vital intermediates in their production. While direct evidence for the large-scale use of this compound in specific commercial agrochemicals is limited, the applications of its close relatives are well-established, indicating the significance of this structural motif.

A prominent example is the use of 2-chloro-5-(chloromethyl)pyridine (B46043) as a key intermediate in the synthesis of several neonicotinoid insecticides, such as imidacloprid (B1192907) and acetamiprid. These insecticides are highly effective against a broad range of sucking insects. Another related compound, 2-chloro-5-methylpyridine (B98176), serves as an intermediate in the synthesis of certain herbicides. These herbicides are effective in controlling grass weeds in broad-leaved crops.

The synthesis of these agrochemicals leverages the reactivity of the 2-chloro position for the introduction of the desired pharmacophore. The substituent at the 5-position is crucial for the biological activity and selectivity of the final product. The ethoxy group in this compound could offer a unique substitution pattern for the development of new agrochemicals with potentially improved properties.

Synthesis of Heterocyclic Compounds with Diverse Biological Relevance

Heterocyclic compounds are of immense importance in medicinal chemistry and drug discovery due to their presence in a vast number of natural products and synthetic drugs. This compound is a valuable precursor for the synthesis of a variety of more complex heterocyclic systems. The reactivity of the C-Cl bond allows for its participation in various coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, to form C-C, C-N, and C-O bonds.

These reactions enable the fusion of the pyridine ring with other cyclic or acyclic systems, leading to the formation of novel polycyclic and heterocyclic structures. These resulting compounds often exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. For example, the reaction of 2-chloropyridines with various nucleophiles is a common strategy to introduce diverse functional groups and build up molecular complexity. The 2-chloro-5-substituted pyridine scaffold, as seen in analogs like 2-chloro-5-bromopyridine, provides a platform for creating libraries of pyridine-based derivatives for biological screening.

Development of Functional Materials and Specialty Chemicals

Currently, there is limited specific information available in the scientific literature regarding the application of this compound in the development of functional materials and specialty chemicals. The primary focus of research on this and related compounds has been in the life sciences sector, particularly in the synthesis of biologically active molecules. However, the inherent chemical properties of substituted pyridines suggest potential avenues for exploration in materials science. Pyridine-containing polymers and metal complexes can exhibit interesting optical, electronic, and catalytic properties. The functional groups on this compound could, in principle, be used to incorporate this moiety into larger polymeric structures or to act as a ligand for metal catalysts. Further research is needed to explore these potential applications.

Structure-Activity Relationship (SAR) Studies and Medicinal Chemistry Applications

Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. The this compound scaffold can be systematically modified to probe these relationships and to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

The chlorine atom at the 2-position can be replaced with a variety of other groups to explore the impact of different substituents on biological activity. Similarly, the ethoxy group at the 5-position can be altered (e.g., by changing the alkyl chain length or replacing it with other functional groups) to fine-tune the electronic and steric properties of the molecule. This systematic modification allows medicinal chemists to build a comprehensive understanding of the SAR for a particular biological target.

Design and Synthesis of Ligands for Biological Targets

The design and synthesis of ligands that can selectively bind to biological targets, such as enzymes and receptors, is a central goal of medicinal chemistry. The this compound structure can serve as a valuable starting point or fragment in the design of such ligands. Its defined three-dimensional shape and the potential for hydrogen bonding and other non-covalent interactions make it an attractive scaffold for interacting with protein binding sites.

For example, a complex molecule containing a 5-ethoxyquinoline-8-sulfonamido moiety, which is structurally related to the 5-ethoxypyridine core, has been developed as a highly selective chemical probe to study the biology of the monocarboxylate transporter 4 (MCT4), a target of interest in cancer metabolism. This demonstrates the utility of the ethoxy-substituted aromatic scaffold in the design of sophisticated molecular tools for biological research and potentially for therapeutic intervention. By using this compound as a starting material, chemists can synthesize a library of derivatives to screen for activity against various biological targets, facilitating the discovery of new drug candidates.

Role in Enzyme Inhibition and Modulation

The 2-chloro-pyridine moiety is a key structural feature in a variety of enzyme inhibitors. While there is no direct evidence of this compound itself acting as an inhibitor for Phosphopantetheinyl Transferase or N-myristoyltransferase, the presence of this chemical scaffold in known inhibitors of these and other enzymes suggests its potential as a building block for designing new bioactive molecules.

Phosphopantetheinyl Transferase (PPTase) Inhibition:

Phosphopantetheinyl transferases are crucial enzymes in both primary and secondary metabolism, making them attractive targets for the development of novel antibiotics. Research has led to the discovery of potent PPTase inhibitors that feature a chloropyridine core. For instance, a class of 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides has been optimized to exhibit submicromolar inhibition of bacterial Sfp-PPTase, with no activity against the human orthologue. This highlights the importance of the substituted chloropyridine scaffold in achieving selective inhibition of bacterial enzymes.

N-myristoyltransferase (NMT) Inhibition:

N-myristoyltransferase is a vital enzyme in eukaryotes that attaches a myristoyl group to the N-terminal glycine (B1666218) of many proteins, a process crucial for protein localization and function. NMT is a validated drug target for treating infectious diseases like malaria and for certain cancers. The development of NMT inhibitors often involves a strategy of combining different chemical fragments to enhance potency and selectivity. Structure-guided hybridization approaches have been successfully used to develop the next generation of NMT inhibitors. Although this compound has not been explicitly named in published NMT inhibitors, its chemical structure represents a fragment that could potentially be incorporated into novel inhibitor designs.

Applications in Chemical Biology and Enzymatic Transformations

In the field of chemical biology, small molecules are used as probes to study and manipulate biological systems. The applications of this compound and its derivatives can be inferred from studies on structurally analogous compounds, particularly in the realm of enzymatic transformations.

Enzymatic Transformations:

The enantioselectivity of enzymes is widely exploited in synthetic chemistry to produce chiral molecules. Lipase-catalyzed acetylation has been successfully used for the kinetic resolution of various (RS)-2-(1-aminoethyl)-3-chloro-5-(substituted)pyridines. researchgate.net For example, Candida antarctica lipase (B570770) B has shown high enantioselectivity in the acetylation of the (R)-isomer of (RS)-2-(1-aminoethyl)-3-chloro-5-bromopyridine. researchgate.net This demonstrates that the chloro-substituted pyridine ring is well-tolerated by the active site of these enzymes, suggesting that this compound could also be a substrate for similar enzymatic transformations to produce enantiomerically pure derivatives. Such chiral building blocks are of high value in the synthesis of pharmaceuticals and other bioactive compounds.

A variety of lipases and oxidoreductases are employed for the preparation of optically active chloro-pyridine derivatives, which serve as precursors for chiral catalysts and pharmaceuticals. researchgate.net Chemoenzymatic approaches are often favored for the synthesis of enantiomerically pure amines and amides from chloro(amino)pyridine derivatives. researchgate.net

As a Synthetic Intermediate:

The utility of chloro-pyridine derivatives as intermediates in the synthesis of biologically active molecules is well-established. For example, 2-chloro-5-iodopyrimidine, a structurally related compound, serves as an intermediate in the multi-step synthesis of various therapeutic agents. chemicalbook.com Similarly, 2-chloro-5-hydroxypyridine is a key component in the synthesis of the non-opioid analgesic agent ABT-594. psu.edu This underscores the role of the 2-chloro-pyridine scaffold as a versatile building block in medicinal chemistry.

A complex molecule containing a 5-Chloro...-methoxypyridine fragment has been developed as a highly selective in vivo chemical probe to study the biology of the monocarboxylate transporter 4 (MCT4), a protein implicated in cancer metabolism. acs.orgresearchgate.net This illustrates the potential for appropriately functionalized this compound derivatives to be developed into valuable tools for chemical biology research.

Future Research Directions for 2 Chloro 5 Ethoxypyridine

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic methods for 2-Chloro-5-ethoxypyridine and related compounds is a paramount goal for future research. Traditional synthetic routes often rely on harsh reagents and generate significant waste. ijarsct.co.in Modern approaches are increasingly focused on green chemistry principles to mitigate these issues.

Future research will likely prioritize the following areas:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction rates, improve yields, and reduce the use of hazardous solvents in the synthesis of pyridine (B92270) derivatives. nih.govacs.org Applying MAOS to the synthesis of this compound could lead to more efficient and sustainable production methods.

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. researchgate.net Research into identifying or engineering enzymes that can facilitate the synthesis or functionalization of this compound could revolutionize its production.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product purity. Investigating the synthesis of this compound in flow systems could enable more efficient and automated production.

Solvent-Free and Aqueous Synthesis: Minimizing or eliminating the use of volatile organic solvents is a key aspect of green chemistry. ijarsct.co.in Developing synthetic routes for this compound that can be conducted in water or without a solvent would significantly reduce the environmental impact of its production. ijarsct.co.in

| Synthetic Approach | Key Advantages | Potential Application for this compound |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields, reduced solvent use nih.govacs.org | Efficient and rapid synthesis of the core structure and its derivatives. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly researchgate.net | Enantioselective synthesis of chiral derivatives and specific functionalizations. |

| Flow Chemistry | Enhanced safety, scalability, and process control | Continuous and automated production with high purity. |

| Solvent-Free/Aqueous Synthesis | Reduced environmental impact, lower cost ijarsct.co.in | Greener synthesis of the parent compound and its analogs. |

Development of Advanced Catalytic Systems for Pyridine Functionalization

The functionalization of the pyridine ring is crucial for diversifying the applications of this compound. Future research will focus on developing novel catalytic systems that offer greater efficiency, selectivity, and broader substrate scope.

Key areas of development include:

C-H Functionalization: Direct C-H bond activation and functionalization have emerged as powerful tools for modifying complex molecules. nih.govresearchgate.net Developing catalysts that can selectively functionalize the C-H bonds of this compound would provide a more atom-economical and straightforward route to novel derivatives. researchgate.net

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has opened up new avenues for organic synthesis, enabling reactions that are difficult to achieve with traditional methods. acs.orgnih.gov Exploring the use of photoredox catalysts for the functionalization of this compound could lead to the discovery of novel transformations and molecular scaffolds. chemrxiv.orgmdpi.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable for forming carbon-carbon bonds. lzchemical.comacs.org Future efforts will be directed towards developing more active and robust catalysts that can efficiently couple this compound with a wider range of coupling partners under milder conditions. researchgate.netresearchgate.net

Novel Ligand Design: The performance of metal catalysts is heavily influenced by the nature of the supporting ligands. Designing and synthesizing new ligands tailored for the specific electronic properties of this compound could lead to significant improvements in catalytic activity and selectivity.

In-depth Mechanistic Studies through Advanced Computational Modeling

Computational chemistry has become an invaluable tool for understanding reaction mechanisms and predicting chemical reactivity. oberlin.edu In-depth mechanistic studies of reactions involving this compound will provide crucial insights for optimizing existing synthetic methods and designing new ones.

Future computational research will likely involve:

Density Functional Theory (DFT) Calculations: DFT is a powerful method for studying the electronic structure and energetics of molecules and reaction intermediates. rsc.org DFT calculations can be used to elucidate the mechanisms of nucleophilic aromatic substitution and other reactions involving this compound. researchgate.netresearchgate.net

Predictive Modeling: The development of predictive models for reaction outcomes can significantly accelerate the discovery of new reactions and the optimization of reaction conditions. rsc.org Machine learning and other data-driven approaches can be used to build models that predict the reactivity and regioselectivity of this compound in various transformations.

Transition State Analysis: Identifying and characterizing the transition states of reactions is key to understanding their kinetics and selectivity. oberlin.edu Advanced computational methods can be used to locate transition states and calculate activation energies, providing a detailed picture of the reaction pathway.

Expansion of Biological Applications beyond Current Scope

Pyridine derivatives are prevalent in pharmaceuticals and agrochemicals due to their diverse biological activities. nih.govnih.govrsc.org While the biological profile of this compound itself may be underexplored, its use as a scaffold for the synthesis of biologically active molecules holds immense potential.

Future research in this area should focus on:

Medicinal Chemistry: Designing and synthesizing novel derivatives of this compound for evaluation against a wide range of biological targets. This includes exploring its potential as a scaffold for kinase inhibitors, anticancer agents, and treatments for other diseases. nih.gov

Agrochemicals: Developing new pesticides and herbicides based on the this compound framework. The unique substitution pattern may lead to compounds with novel modes of action and improved environmental profiles.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound derivatives and evaluating their biological activity to identify key structural features responsible for their therapeutic or agrochemical effects. nih.gov

| Research Area | Focus | Potential Impact |

| Medicinal Chemistry | Design and synthesis of novel bioactive compounds. | Discovery of new drugs for various diseases. nih.gov |

| Agrochemicals | Development of new pesticides and herbicides. | More effective and environmentally friendly crop protection solutions. |

| SAR Studies | Identification of key structural features for biological activity. nih.gov | Rational design of more potent and selective compounds. |

Integration into Supramolecular Chemistry and Nanomaterials Research

The pyridine moiety is a versatile building block in supramolecular chemistry and materials science due to its ability to coordinate with metal ions and participate in non-covalent interactions. rsc.orgoup.comnih.gov this compound, with its specific substitution pattern, offers unique opportunities for the design of novel supramolecular architectures and functional nanomaterials.

Future research directions include:

Metal-Organic Frameworks (MOFs): Using this compound or its derivatives as ligands for the construction of MOFs. alfa-chemistry.commdpi.com The resulting materials could have applications in gas storage, separation, and catalysis. rsc.orgrsc.org

Supramolecular Self-Assembly: Investigating the self-assembly of this compound-containing molecules into well-defined nanostructures such as macrocycles, catenanes, and cages. oup.comchemrxiv.org These structures could have applications in molecular recognition, sensing, and drug delivery.

Functional Nanomaterials: Incorporating this compound into polymers, nanoparticles, or other nanomaterials to impart specific functionalities. The ethoxy and chloro substituents can be further modified to tune the properties of the resulting materials.

常见问题

Q. What are the standard synthetic routes for 2-Chloro-5-ethoxypyridine, and how are reaction conditions optimized?

The synthesis typically involves cyclization of precursors like 5-chloropyridine derivatives with ethoxy-containing reagents under controlled conditions. A common method uses phosphorus oxychloride as a dehydrating agent to facilitate ether bond formation . Key optimization parameters include:

- Temperature : Maintain 80–100°C to balance reaction rate and side-product formation.

- Catalyst stoichiometry : Use a 1:1.2 molar ratio of precursor to ethoxy donor to minimize unreacted intermediates.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) ensures high purity (>98%) .

Q. How should researchers safely handle this compound in laboratory settings?

Safety protocols align with pyridine derivatives:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : Confirm substitution patterns (¹H NMR: δ 1.35 ppm for ethoxy -CH₃; δ 8.2–8.5 ppm for pyridine protons) .

- Mass spectrometry : Validate molecular weight (MW 157.6 g/mol) via electron ionization (EI-MS) .

- FT-IR : Identify C-Cl stretching at 550–650 cm⁻¹ and C-O-C vibrations at 1200–1250 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

Contradictions often arise from assay variability or impurities. Mitigation strategies include:

- Purity validation : Use HPLC (C18 column, 254 nm UV detection) to confirm ≥98% purity .

- Dose-response curves : Test multiple concentrations (e.g., 1–100 µM) to identify non-linear effects.

- Control experiments : Compare with structurally analogous compounds (e.g., 2-Chloro-5-methoxypyridine) to isolate substituent-specific effects .

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to model electron density at the chlorine atom (reactive site) .

- Solvent modeling : Simulate polar aprotic solvents (e.g., DMF) to predict reaction barriers in Suzuki-Miyaura couplings .

- Transition state analysis : Use NBO analysis to identify steric hindrance from the ethoxy group .

Q. How can researchers design experiments to study the stability of this compound under varying pH conditions?

- Buffer systems : Test stability in pH 2–12 buffers (e.g., HCl/NaOH) at 25°C and 37°C.

- Kinetic monitoring : Use UV-Vis spectroscopy (λ = 270 nm) to track degradation over 24–72 hours .

- Degradation products : Analyze via LC-MS to identify hydrolyzed byproducts (e.g., 5-hydroxypyridine derivatives) .

Q. What strategies improve the yield of this compound in multi-step syntheses?

- Stepwise optimization : Prioritize high-yield steps (e.g., chlorination >80% yield) before etherification .

- Catalyst screening : Test Pd/C or CuI for Ullmann-type couplings to enhance ethoxy group incorporation .

- In situ monitoring : Use TLC (Rf = 0.4 in ethyl acetate/hexane) to terminate reactions at peak intermediate conversion .

Methodological Frameworks

Q. How should researchers validate the reproducibility of synthetic protocols for this compound?

- Interlaboratory validation : Collaborate with independent labs to replicate yields and purity .

- Batch consistency : Synthesize three separate batches and compare NMR/LC-MS profiles .

- Error documentation : Report deviations (e.g., humidity effects on hygroscopic reagents) in supplementary data .

Q. What statistical methods are appropriate for analyzing bioactivity data from this compound assays?

- ANOVA : Compare means across treatment groups (p < 0.05 significance threshold) .

- Dunnett’s test : Adjust for multiple comparisons against control groups.

- EC50 calculation : Use nonlinear regression (e.g., GraphPad Prism) to model dose-response relationships .

Ethical and Compliance Considerations

- Regulatory adherence : Confirm that applications comply with non-therapeutic research guidelines (e.g., no FDA approval claims) .

- Data transparency : Archive raw spectra, chromatograms, and computational inputs in open-access repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。